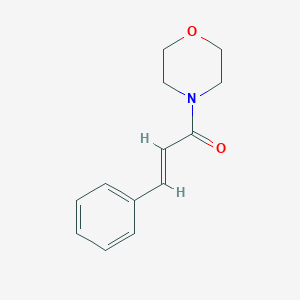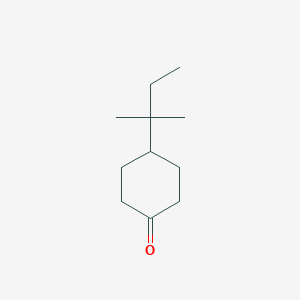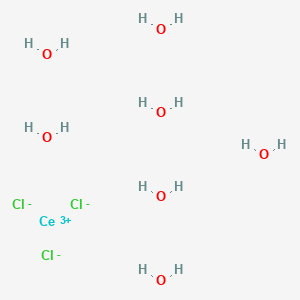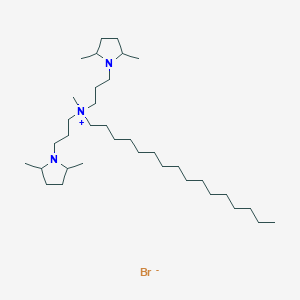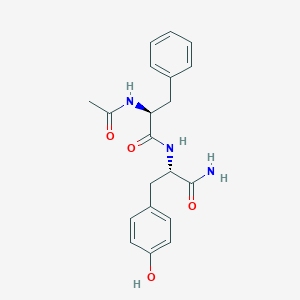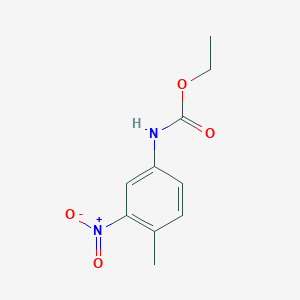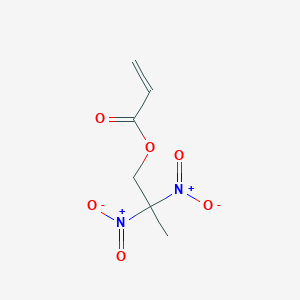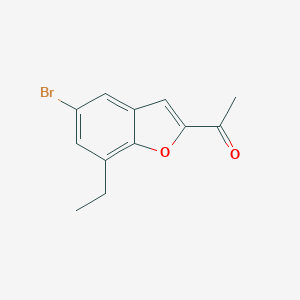
1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one, also known as EBK, is a novel synthetic cathinone that has recently gained attention in the research community. EBK belongs to the class of substituted cathinones, which are synthetic derivatives of the naturally occurring stimulant cathinone found in the khat plant. EBK has been identified as a potential designer drug due to its structural similarity to other cathinones, such as methylone and ethylone.
Wirkmechanismus
The exact mechanism of action of 1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in feelings of euphoria and stimulation. 1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one may also act as a serotonin releaser, further enhancing its psychoactive effects.
Biochemical and Physiological Effects:
1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one has been shown to produce a range of biochemical and physiological effects in animal models, including increased locomotor activity, hyperthermia, and cardiovascular effects. Additionally, studies have shown that 1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one can induce oxidative stress and damage to cells, which may contribute to its toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one has several advantages as a research tool, including its ability to produce robust and reproducible effects in animal models. Additionally, its structural similarity to other cathinones allows for comparative studies of their pharmacological properties. However, 1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one also has several limitations, including its potential for abuse and its toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one, including the development of new analytical methods for detecting and quantifying this compound in biological samples. Additionally, studies are needed to further elucidate the mechanism of action of 1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one and its effects on the brain and other organs. Further research is also needed to determine the long-term effects of 1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one use and its potential for addiction and abuse. Finally, investigations into the potential therapeutic uses of 1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one, such as in the treatment of depression or other psychiatric disorders, may also be warranted.
Synthesemethoden
The synthesis of 1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one involves the condensation of 2-benzofuran-1-ethanone with bromoethane in the presence of a strong base, such as potassium carbonate. The reaction is typically carried out in an organic solvent, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures. The resulting product is then purified using chromatography techniques to obtain pure 1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one has been the subject of several scientific studies, particularly in the field of forensic toxicology. Researchers have investigated the analytical methods for detecting 1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one in biological samples, such as urine and blood, and have developed new techniques for identifying and quantifying 1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one in these samples. Additionally, studies have examined the metabolism and elimination of 1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one in humans and animals, providing valuable information on the pharmacokinetics of this compound.
Eigenschaften
CAS-Nummer |
18775-39-8 |
|---|---|
Produktname |
1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one |
Molekularformel |
C12H11BrO2 |
Molekulargewicht |
267.12 g/mol |
IUPAC-Name |
1-(5-bromo-7-ethyl-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C12H11BrO2/c1-3-8-4-10(13)5-9-6-11(7(2)14)15-12(8)9/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
PPNZFWQOMJVVJT-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC(=C1)Br)C=C(O2)C(=O)C |
Kanonische SMILES |
CCC1=C2C(=CC(=C1)Br)C=C(O2)C(=O)C |
Andere CAS-Nummern |
18775-39-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






